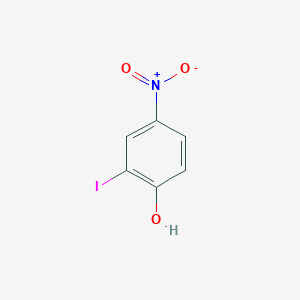

2-Iodo-4-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141347. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQFOYCEUMVWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301140 | |

| Record name | 2-iodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89487-91-2 | |

| Record name | 89487-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-4-nitrophenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-Iodo-4-nitrophenol, a key intermediate in various synthetic applications.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₄INO₃.[1] It presents as a solid powder under standard conditions. The presence of an iodine atom, a nitro group, and a hydroxyl group on the benzene ring imparts specific reactivity and characteristics to the molecule.

Quantitative Data Summary

The key quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₄INO₃ | [1] |

| Molecular Weight | 265.01 g/mol | |

| CAS Number | 89487-91-2 | [1] |

| Melting Point | 89-94 °C | |

| Appearance | Solid, powder | |

| Purity | ≥98.0% (HPLC) |

Note: Specific data on boiling point, pKa, and quantitative solubility were not available in the reviewed literature.

Chemical Structure and Identification

The structural details of this compound are crucial for understanding its reactivity and for its accurate identification.

Structural Identifiers

| Identifier | String | Reference |

| IUPAC Name | This compound | |

| Synonyms | 4-Hydroxy-3-iodonitrobenzene | |

| SMILES | O[c]1--INVALID-LINK--cc(cc1)--INVALID-LINK--=O | [2] |

| InChI | InChI=1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | [1] |

| InChIKey | BKQFOYCEUMVWOW-UHFFFAOYSA-N | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. While a specific, detailed protocol for the direct synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of similar compounds.

Synthesis of this compound (Proposed)

A common method for the synthesis of substituted phenols involves the diazotization of the corresponding aniline, followed by hydrolysis. A detailed protocol for the synthesis of the precursor, 2-Iodo-4-nitroaniline, is available and can be adapted.

Step 1: Synthesis of 2-Iodo-4-nitroaniline [3]

-

Dissolve 20 g of p-nitroaniline in an appropriate solvent.

-

Prepare a solution of 23.54 g of iodine monochloride in 50 ml of acetic acid.[3]

-

Add the iodine monochloride solution dropwise to the stirred p-nitroaniline solution over a period of one hour.[3]

-

Continue stirring the mixture for an additional hour.[3]

-

Pour the dark mixture into 1 liter of water to precipitate the product.[3]

-

Collect the precipitated yellow solid by filtration and dry it to obtain 2-Iodo-4-nitroaniline.[3]

Step 2: Diazotization and Hydrolysis to this compound

-

Dissolve the synthesized 2-Iodo-4-nitroaniline in a mixture of a strong acid (e.g., sulfuric acid) and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite to the aniline solution while maintaining the low temperature to form the diazonium salt.

-

Gently warm the solution of the diazonium salt. The diazonium group will hydrolyze to a hydroxyl group, yielding this compound.

-

The product can then be extracted from the aqueous solution using an organic solvent and purified by recrystallization or chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of this compound by analyzing the chemical shifts and coupling patterns of the protons.

-

Methodology:

-

Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the spectrum for chemical shifts, integration, and splitting patterns to elucidate the proton environment.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in this compound.

-

Methodology:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands of the O-H, N-O (nitro group), C-I, and aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Methodology:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.

-

Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

-

Analyze the spectrum to identify the molecular ion peak (M⁺) and the major fragment ions.

-

Applications in Research and Drug Development

Nitrophenols are important intermediates in the synthesis of a variety of organic molecules.[4] Notably, 4-nitrophenol is a key precursor in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[4] The synthesis involves the reduction of the nitro group to an amino group, followed by acetylation.[4] While specific applications of this compound in drug development are not extensively documented in the available literature, its structure suggests potential as a building block in the synthesis of more complex pharmaceutical compounds. The iodine atom can serve as a handle for further functionalization through various cross-coupling reactions.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the precursor to the final product and its subsequent characterization.

Caption: Synthesis and Characterization Workflow for this compound.

Safety and Handling

This compound is classified as harmful if swallowed. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

In-depth Technical Guide: Characterization of 2-Iodo-4-nitrophenol (CAS Number: 89487-91-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 2-Iodo-4-nitrophenol is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings, including solubility, reactivity, and potential for analytical detection.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 89487-91-2 | [4] |

| Molecular Formula | C₆H₄INO₃ | [4] |

| Molecular Weight | 265.01 g/mol | [4] |

| Appearance | Powder | |

| Melting Point | 89-94 °C | |

| Purity | ≥98.0% (HPLC) | |

| InChI Key | BKQFOYCEUMVWOW-UHFFFAOYSA-N | |

| SMILES | Oc1ccc(cc1I)--INVALID-LINK--=O |

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in the available literature. However, based on general procedures for the synthesis, purification, and analysis of nitrophenols and their derivatives, the following methodologies can be adapted.

Synthesis

A plausible synthetic route for this compound involves the direct iodination of 4-nitrophenol. A general procedure for the synthesis of a related compound, 2-Iodo-4-nitroaniline from p-nitroaniline, involves the use of iodine monochloride in acetic acid.[5] A similar approach could be adapted for the synthesis of this compound.

General Protocol for Iodination of a Nitrophenol:

-

Dissolve the starting nitrophenol (e.g., 4-nitrophenol) in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of an iodinating agent (e.g., iodine monochloride) in the same solvent to the stirred solution at a controlled temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with water to remove any remaining acid and salts.

-

Dry the crude product before proceeding to purification.

Purification

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

General Protocol for Recrystallization:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.

-

Dry the purified crystals, for example, in a vacuum oven. The purity of the recrystallized product can be assessed by its melting point range.[7]

Analytical Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

General Protocol for NMR Analysis:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[6]

-

Process and analyze the spectra to confirm the chemical structure, including the positions of the iodo and nitro substituents on the phenol ring. The chemical shifts and coupling constants of the aromatic protons will provide key structural information.[8]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

General Protocol for Mass Spectrometry Analysis:

-

Dissolve a small sample of this compound in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.

-

Acquire the mass spectrum. The molecular ion peak will confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to further support the proposed structure. Characteristic losses of fragments such as NO₂, I, and CO can be expected.[9][10][11]

HPLC is a standard technique for assessing the purity of a compound and can be used for quantitative analysis.

General Protocol for HPLC Analysis:

-

Develop an appropriate HPLC method, which includes selecting a suitable column (e.g., C18), mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or acid additive), and detector (e.g., UV-Vis at a wavelength where the compound absorbs).[12][13][14]

-

Prepare a standard solution of this compound of known concentration.

-

Inject the sample solution into the HPLC system and record the chromatogram.

-

The retention time of the peak corresponding to this compound can be used for identification, and the peak area can be used for quantification and purity assessment.

Biological Activity and Signaling Pathways

A comprehensive search of publicly available scientific literature did not yield specific information regarding the biological activity or the involvement of this compound in any signaling pathways. The majority of toxicological and pharmacological studies have focused on 4-nitrophenol.[2][3] Studies on 4-nitrophenol indicate that it can be harmful if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure. However, it is not classified as a carcinogen by NTP or OSHA.

The lack of data for this compound represents a significant knowledge gap. For drug development professionals, this indicates that the compound is at a very early, exploratory stage. Any potential therapeutic applications would require extensive in vitro and in vivo screening to identify biological targets and elucidate its mechanism of action.

Experimental and Logical Workflows

Given the absence of defined signaling pathways for this compound, a generalized workflow for the characterization and initial biological screening of a novel chemical entity is presented below.

Caption: General workflow for the synthesis, characterization, and screening of a novel chemical entity.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. whitman.edu [whitman.edu]

- 10. savemyexams.com [savemyexams.com]

- 11. benchchem.com [benchchem.com]

- 12. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Iodo-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-nitrophenol is a halogenated aromatic organic compound with the chemical formula C₆H₄INO₃. Its structure, featuring an iodine atom and a nitro group on a phenol backbone, imparts a unique combination of physical and chemical properties that make it a molecule of interest in various scientific domains, including as a potential intermediate in organic synthesis and for research in medicinal chemistry. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, supported by available data and experimental insights.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C₆H₄INO₃ | [1][2] |

| Molecular Weight | 265.01 g/mol | [3] |

| Appearance | Solid powder | |

| Melting Point | 92 °C (some sources report 89-94 °C) | [4] |

| Boiling Point | 294.5 °C at 760 mmHg | |

| Density | 2.176 g/cm³ | |

| Flash Point | 131.9 °C | |

| CAS Number | 89487-91-2 | [1][2] |

Solubility and Acidity (pKa)

The acidity of the phenolic hydroxyl group is a key chemical characteristic. While an experimental pKa value for this compound is not explicitly documented in the searched literature, it is possible to estimate its acidity based on related compounds. For comparison, the pKa of the parent compound, phenol, is approximately 9.98. The presence of the electron-withdrawing nitro group is known to increase the acidity of phenols. For instance, 4-nitrophenol has a pKa of 7.15.[6] The additional presence of the iodine atom at the ortho position is also expected to have an electron-withdrawing inductive effect, which would likely result in a pKa value for this compound that is slightly lower (more acidic) than that of 4-nitrophenol.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While complete, detailed spectra with peak assignments for this specific compound are not widely published, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data for this compound is not available in the searched literature. However, based on the structure, the following general features would be expected in the spectra:

-

¹H NMR: The spectrum would show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically 6.5-8.5 ppm) due to the influence of the iodo and nitro substituents. The hydroxyl proton signal would be a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display six distinct signals for the six carbon atoms of the benzene ring. The carbon atom attached to the hydroxyl group would appear in the 150-160 ppm range. The carbons bearing the iodo and nitro groups would also have characteristic chemical shifts, influenced by the electronic effects of these substituents. Aromatic carbons typically resonate in the 110-160 ppm range.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (phenol) | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Asymmetric NO₂ stretch | 1500-1560 |

| Symmetric NO₂ stretch | 1300-1370 |

| C-I stretch | 500-600 |

| Aromatic C=C stretch | 1450-1600 |

The broadness of the O-H stretch is indicative of hydrogen bonding. The strong absorptions of the nitro group are also key identifying features.[9][10]

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z of approximately 265, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), and potentially the iodine atom (I). Characteristic fragments would provide further structural confirmation.[11][12][13]

Experimental Protocols

Synthesis

A plausible synthetic route to this compound would involve the direct iodination of 4-nitrophenol. This electrophilic aromatic substitution reaction would likely utilize an iodinating agent such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. The reaction conditions, including solvent, temperature, and reaction time, would need to be optimized to achieve a good yield and selectivity for the desired ortho-iodinated product. A general procedure for the synthesis of a related compound, p-iodophenol from p-aminophenol, involves diazotization followed by reaction with potassium iodide.[14] A similar approach starting from 2-amino-4-nitrophenol could also be envisioned.

Caption: A potential workflow for the synthesis of this compound.

Purification

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water, could also be effective.[15][16][17][18]

Caption: A general protocol for the purification of a solid organic compound by recrystallization.

Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method would likely be effective.

-

Column: A C18 column is a common choice for separating moderately polar organic compounds.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer would be used. The exact ratio and the pH of the buffer would need to be optimized to achieve good separation.[19][20][21]

-

Detector: A UV-Vis detector would be appropriate, as the aromatic ring and the nitro group will absorb UV radiation. The detection wavelength should be set at or near the absorbance maximum of the compound.[22][23]

Reactivity and Biological Activity

The reactivity of this compound is influenced by its functional groups. The phenolic hydroxyl group can undergo reactions such as etherification and esterification. The aromatic ring is deactivated towards further electrophilic substitution due to the electron-withdrawing nitro group, but it can be susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the nitro group. The iodine atom can also participate in various coupling reactions.

Information regarding the specific biological activity and involvement in signaling pathways of this compound is limited in the available literature. However, nitrophenols as a class are known to have various biological effects, including toxicity.[24][25] Any research involving this compound should be conducted with appropriate safety precautions.

Conclusion

This compound is a multifaceted organic molecule with a range of interesting physical and chemical properties. While a substantial amount of data has been compiled in this guide, further experimental work is required to fully elucidate its quantitative solubility, precise pKa, and detailed spectroscopic characteristics. The provided information serves as a solid foundation for researchers, scientists, and drug development professionals working with or interested in this compound, and the outlined experimental approaches offer a starting point for its synthesis, purification, and analysis.

References

- 1. This compound | 89487-91-2 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound [stenutz.eu]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. compoundchem.com [compoundchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. savemyexams.com [savemyexams.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. youtube.com [youtube.com]

- 17. mt.com [mt.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 21. youtube.com [youtube.com]

- 22. juniperpublishers.com [juniperpublishers.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. atsdr.cdc.gov [atsdr.cdc.gov]

- 25. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Iodo-4-nitrophenol molecular weight and formula

This document provides core physicochemical properties of 2-Iodo-4-nitrophenol, a compound relevant to various fields of chemical and pharmaceutical research.

Physicochemical Properties

Below is a summary of the key molecular identifiers for this compound.

| Property | Value | Citations |

| Molecular Formula | C₆H₄INO₃ | [1][2][3][4] |

| Molecular Weight | 265.01 g/mol | [2][4][5] |

| Exact Mass | 264.92359 g/mol | [4] |

| CAS Number | 89487-91-2 | [1][2] |

| InChI Key | BKQFOYCEUMVWOW-UHFFFAOYSA-N | [1][4] |

Structural Representation

A logical diagram representing the connectivity of atoms in this compound is provided below.

A diagram showing the substituent groups on the phenol backbone.

References

An In-depth Technical Guide to the Solubility of 2-Iodo-4-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-4-nitrophenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on inferred solubility based on the behavior of structurally similar compounds, namely nitrophenols, and furnishes a detailed experimental protocol for the precise determination of its solubility. This guide is intended to empower researchers in chemistry, pharmacology, and drug development with the foundational knowledge and practical methods to effectively utilize this compound in their work.

Core Physicochemical Properties of this compound

This compound is a substituted aromatic compound with the chemical formula C₆H₄INO₃. Its structure, incorporating a hydroxyl group, a nitro group, and an iodine atom on a benzene ring, dictates its physicochemical properties, including its solubility. The presence of the polar hydroxyl and nitro groups suggests potential for hydrogen bonding, while the iodinated phenyl ring contributes to its lipophilicity.

| Property | Value |

| Molecular Formula | C₆H₄INO₃ |

| Molecular Weight | 265.01 g/mol |

| Appearance | Solid |

| Melting Point | 89-94 °C |

Inferred Solubility in Organic Solvents

The following table summarizes the inferred solubility of this compound in a range of common organic solvents. These inferences are drawn from the general behavior of nitrophenols and related aromatic compounds.[1][3]

| Solvent Class | Solvent Examples | Inferred Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solvents can act as both a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl and nitro groups of this compound. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. DMSO is a particularly strong solvent for a wide range of organic compounds.[3] |

| Nonpolar | Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these solvents limits solubility. While the iodinated phenyl ring provides some nonpolar character, the polar functional groups dominate. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The following section details a reliable method for determining the solubility of a solid compound in an organic solvent at a given temperature.

Principle

This method is based on the principle of creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, typically by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

UV-Vis spectrophotometer or HPLC system

-

Quartz cuvettes (for UV-Vis) or appropriate vials (for HPLC)

Procedure

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance/peak area versus concentration to generate a calibration curve. The curve should be linear (R² > 0.99).

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution is saturated.

-

-

Sample Collection and Analysis:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted solution using the same analytical method as for the calibration curve.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Applications in Drug Development

While specific signaling pathways for this compound are not well-documented, nitroaromatic compounds are of significant interest in drug discovery and development. They can serve as precursors for the synthesis of more complex molecules, including potential therapeutic agents. The nitro group can be reduced to an amino group, which is a versatile functional group for further chemical modifications. Understanding the solubility of this compound is a critical first step in its potential use as a building block in medicinal chemistry for the synthesis of novel compounds with biological activity. The development of such compounds would follow a typical drug discovery pathway.

The following diagram outlines a generalized small molecule drug discovery pathway, which would be relevant for any novel compound synthesized from this compound.

Caption: Generalized small molecule drug discovery pathway.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. This information is essential for researchers and professionals working with this compound in synthetic chemistry, materials science, and drug development.

References

Spectroscopic Profile of 2-Iodo-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 2-Iodo-4-nitrophenol. The information is tailored for professionals in research, science, and drug development, offering a consolidated resource for the characterization of this molecule. This document presents available data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), including experimental protocols and a visual workflow for spectroscopic analysis.

Core Spectroscopic Data

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H), nitro (N-O), and carbon-iodine (C-I) groups, as well as aromatic C-H and C=C vibrations. While a specific peak list for this compound is not available, the expected absorption regions for its key functional groups are presented in Table 1.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Strong, broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Asymmetric NO₂ stretch | 1500-1550 | Strong |

| Symmetric NO₂ stretch | 1335-1385 | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium to strong |

| C-O stretch (phenol) | 1180-1260 | Strong |

| C-I stretch | 500-600 | Medium to weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.10 - 8.20 | d |

| H-5 | 7.50 - 7.60 | dd |

| H-6 | 7.00 - 7.10 | d |

| O-H | 5.0 - 6.0 | br s |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 155 - 160 |

| C-2 (C-I) | 85 - 95 |

| C-3 | 130 - 135 |

| C-4 (C-NO₂) | 140 - 145 |

| C-5 | 125 - 130 |

| C-6 | 115 - 120 |

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound indicates the expected mass-to-charge ratios (m/z) for the molecular ion and various adducts.

Table 4: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 265.93086 |

| [M+Na]⁺ | 287.91280 |

| [M-H]⁻ | 263.91630 |

| [M+NH₄]⁺ | 282.95740 |

| [M+K]⁺ | 303.88674 |

| [M]⁺ | 264.92303 |

| [M]⁻ | 264.92413 |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not available in a single, comprehensive source. However, based on standard laboratory practices for similar aromatic compounds, the following methodologies can be applied.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

-

Sample Preparation : A small amount of the finely ground this compound sample (typically 1-2 mg) is mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Pellet Formation : The mixture is then compressed in a pellet die under high pressure (several tons) to form a thin, transparent pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is typically recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR analysis, the solid this compound sample needs to be dissolved in a suitable deuterated solvent.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired using a 300-500 MHz spectrometer. For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile or semi-volatile compounds like this compound.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or methanol.

-

Chromatographic Separation : A small volume of the sample solution is injected into the gas chromatograph. The compound is vaporized and separated from other components as it passes through a capillary column.

-

Mass Analysis : The separated compound then enters the mass spectrometer, where it is ionized (e.g., by electron ionization). The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is generated.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Iodo-4-nitrophenol from 4-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 2-iodo-4-nitrophenol, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available precursor, 4-nitrophenol. This document provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol for a representative synthesis, and relevant characterization data.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules. The presence of three distinct functional groups—a hydroxyl group, a nitro group, and an iodine atom—on the aromatic ring provides multiple points for further chemical modification. The targeted synthesis of this compound requires careful consideration of the directing effects of the substituents on the aromatic ring. The hydroxyl group is an activating, ortho-, para- directing group, while the nitro group is a deactivating, meta- directing group. As the para position is already occupied by the nitro group, electrophilic substitution is directed to the positions ortho to the hydroxyl group.

Synthetic Pathway

The synthesis of this compound from 4-nitrophenol is achieved through an electrophilic aromatic substitution reaction. In this reaction, an electrophilic iodine species is generated and subsequently attacks the electron-rich aromatic ring of 4-nitrophenol at the position ortho to the hydroxyl group.

dot

Caption: General synthetic scheme for the iodination of 4-nitrophenol.

Two primary methods are commonly employed for the iodination of phenols:

-

Method A: Iodination using Molecular Iodine with a Base and Oxidizing Agent: In this method, the phenolic proton is removed by a base to form the more reactive phenoxide ion. An oxidizing agent, such as sodium hypochlorite, is used to generate the electrophilic iodine species (I⁺) in situ from a source like potassium iodide.

-

Method B: Iodination using Iodine Monochloride (ICl): Iodine monochloride is a potent electrophilic iodinating agent due to the polarization of the I-Cl bond. It can effectively iodinate even deactivated aromatic rings.

This guide will focus on a detailed protocol based on the principles of Method A, which is a common and accessible laboratory procedure.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the ortho-iodination of 4-nitrophenol. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

-

4-Nitrophenol

-

Potassium Iodide (KI)

-

Sodium Hydroxide (NaOH)

-

Sodium Hypochlorite (NaOCl) solution (commercial bleach, concentration to be noted)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Hydrochloric Acid (HCl), concentrated

-

Methanol

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Graduated cylinders

-

pH paper or pH meter

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1.0 eq) and potassium iodide (1.1 eq) in a solution of sodium hydroxide (1.2 eq) in deionized water.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Oxidizing Agent: While stirring vigorously, add a solution of sodium hypochlorite (1.2 eq) dropwise via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. The color of the solution should fade.

-

Acidification: Slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH 2-3), which will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous methanol, to obtain pure this compound.

-

Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Reactant Quantities (Illustrative Example)

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |

| 4-Nitrophenol | 139.11 | 1.0 | (Specify grams) |

| Potassium Iodide | 166.00 | 1.1 | (Specify grams) |

| Sodium Hydroxide | 40.00 | 1.2 | (Specify grams) |

| Sodium Hypochlorite | 74.44 | 1.2 | (Specify volume and concentration) |

Table 2: Product Characterization

| Property | Value |

| Molecular Formula | C₆H₄INO₃ |

| Molecular Weight | 265.01 g/mol |

| Appearance | Yellow solid |

| Melting Point | 110-113 °C |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, N-O, and C-I bonds |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons |

| ¹³C NMR Spectroscopy | Signals corresponding to the aromatic carbons |

| Mass Spectrometry (MS) | Molecular ion peak at m/z = 265 |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

dot

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

4-Nitrophenol is toxic and an irritant. Avoid inhalation and skin contact.

-

Iodine and its compounds can be corrosive and cause stains.

-

Sodium hydroxide and hydrochloric acid are corrosive. Handle with care.

-

Sodium hypochlorite is an oxidizing agent and should not be mixed with acids without proper precautions due to the potential release of chlorine gas.

This technical guide provides a foundational understanding and a practical approach to the synthesis of this compound. For optimal results and safety, it is imperative that researchers consult relevant safety data sheets (SDS) and conduct a thorough risk assessment before commencing any experimental work.

An In-depth Technical Guide to the Electrophilic Iodination of 4-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of 4-nitrophenol, a key reaction in the synthesis of various specialty chemicals and pharmaceutical intermediates. The document details the underlying reaction mechanism, provides experimental protocols, and presents relevant quantitative data for the synthesis of 2-iodo-4-nitrophenol.

Core Mechanism: Electrophilic Aromatic Substitution

The iodination of 4-nitrophenol proceeds via an electrophilic aromatic substitution (SEAr) mechanism. In this reaction, an electrophilic iodine species attacks the electron-rich aromatic ring of 4-nitrophenol. The regioselectivity of this substitution is governed by the directing effects of the substituents on the benzene ring.

The hydroxyl (-OH) group is a strongly activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitro (-NO₂) group is a strongly deactivating and meta-directing group due to its electron-withdrawing nature. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile primarily to the positions ortho to it. Since the para position is already occupied by the nitro group, the substitution occurs at one of the ortho positions, leading to the formation of this compound.

The reaction can be generalized into three key steps:

-

Generation of the Electrophile: Molecular iodine (I₂) itself is a weak electrophile. Therefore, an activator or an oxidizing agent is typically required to generate a more potent electrophilic iodine species, often represented as I⁺. Common methods include the use of nitric acid (HNO₃) or N-iodosuccinimide (NIS).

-

Formation of the Sigma Complex: The electron-rich π-system of the 4-nitrophenol ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. This step is typically the rate-determining step of the reaction.

-

Deprotonation: A weak base in the reaction mixture removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.

Reaction Mechanism Diagram

Caption: Electrophilic iodination mechanism of 4-nitrophenol.

Quantitative Data

The following table summarizes representative quantitative data for the iodination of 4-nitrophenol and related compounds under various conditions. It is important to note that reaction conditions can significantly influence the yield and selectivity, with di-iodination being a common side reaction.

| Starting Material | Iodinating Agent/System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 4-Nitrophenol | N-Iodosuccinimide (NIS) | Acetic Acid | Room Temp. | 0.1-0.13 | 2,6-Diiodo-4-nitrophenol | 97 | [1] |

| 4-Nitrophenol | N-Iodo-S,S-diphenylsulfoximine | Acetic Acid | Room Temp. | - | 2,6-Diiodo-4-nitrophenol | Excellent | [2] |

| 4-Nitroaniline | I₂ / HNO₃ | Acetic Acid | Room Temp. | 4 | 2-Iodo-4-nitroaniline | 89 | [3] |

Experimental Protocols

Below are detailed methodologies for key experiments related to the iodination of phenolic compounds. While a specific protocol for the mono-iodination of 4-nitrophenol is not explicitly detailed in the cited literature, a plausible procedure can be derived from the general methods provided.

General Procedure for Iodination of a Phenol using N-Iodosuccinimide (NIS)

This protocol is adapted from procedures for the iodination of activated aromatic compounds.[4]

-

Reaction Setup: To a solution of the phenol (1.0 mmol) in a suitable solvent such as acetonitrile or acetic acid (10 mL) at room temperature, add N-iodosuccinimide (1.1 mmol).

-

Catalyst Addition: If required, a catalytic amount of an acid, such as trifluoroacetic acid (0.1 mmol), can be added.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The mixture is then extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Iodination of 4-Nitroaniline using Iodine and Nitric Acid[3]

This procedure for a structurally similar compound provides a viable route for the iodination of 4-nitrophenol.

-

Reaction Mixture: In a suitable reaction vessel, dissolve 4-nitroaniline in glacial acetic acid.

-

Reagent Addition: Add molecular iodine (I₂) followed by the slow addition of nitric acid (HNO₃) as the oxidant.

-

Reaction Conditions: The reaction is carried out at room temperature with stirring for approximately 4 hours.

-

Work-up and Isolation: After the reaction is complete, the mixture is poured into water, and the precipitated product is collected by filtration. The solid is then washed with water and dried.

Experimental Workflow

The following diagram illustrates a generalized workflow for a typical electrophilic iodination experiment.

Caption: Generalized experimental workflow for electrophilic iodination.

References

An In-depth Technical Guide on the Safety and Handling of 2-Iodo-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Iodo-4-nitrophenol (CAS No. 89487-91-2), a chemical compound utilized in various laboratory and research settings. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and may cause harm if it comes into contact with skin or is inhaled.[1][2][3] Prolonged or repeated exposure may lead to organ damage.[2][3]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][4]

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[5]

-

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[5]

-

Specific Target Organ Toxicity — Repeated Exposure (Category 2): H373 - May cause damage to organs through prolonged or repeated exposure.[2][3]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[5]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[5]

Pictogram:

-

GHS07 (Exclamation Mark)[4]

Signal Word:

Absorption of related nitrophenols into the body can lead to the formation of methemoglobin, which may cause cyanosis (a bluish discoloration of the skin). The onset of these symptoms could be delayed.[6]

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 89487-91-2 | [4][7] |

| Molecular Formula | C₆H₄INO₃ | [4][7] |

| Molecular Weight | 265.01 g/mol | [4][5] |

| Appearance | Powder, Solid | [4][7] |

| Melting Point | 89-94 °C | [4] |

| Synonyms | 4-Hydroxy-3-iodonitrobenzene | [4][7] |

Section 3: Exposure Controls and Personal Protection

To minimize exposure, strict adherence to personal protective equipment (PPE) guidelines and engineering controls is mandatory.

Engineering Controls:

-

Work under a chemical fume hood.[3]

-

Ensure adequate ventilation to control airborne concentrations.[2]

-

Eyewash stations and safety showers must be readily accessible near the workstation.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or protective clothing.[4] Change contaminated clothing immediately.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[4]

Section 4: Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.

Handling:

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation and inhalation of dust.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

-

Store away from incompatible materials.

-

Keep locked up or in an area accessible only to authorized personnel.

Section 5: Experimental Protocols - Safety Procedures

General Laboratory Workflow for Handling this compound:

This workflow outlines the critical safety steps for handling this compound in a laboratory setting.

Caption: Standard workflow for safely handling hazardous chemicals.

Accidental Release and First Aid Measures:

In the event of an accidental release or exposure, immediate and appropriate action is required.

Spill Cleanup Protocol:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[2]

-

Collect the spilled material in a suitable, closed container for disposal.[2]

-

Clean the affected area thoroughly.

-

Prevent the substance from entering drains.[2]

Caption: General procedure for responding to a chemical spill.

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Immediately call a POISON CENTER or doctor.[2]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Consult a physician if irritation persists.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and contact an ophthalmologist.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, call a physician.[2]

Section 6: Toxicological Information

While specific toxicological data for this compound is limited, information on the related compound, 4-nitrophenol, provides valuable insight. Acute exposure in humans can cause headaches, drowsiness, nausea, and cyanosis.[8] Animal studies on 4-nitrophenol suggest it may cause a blood disorder by reducing the oxygen-carrying capacity of the blood.[9] Long-term exposure to nitrophenols may result in kidney and liver damage.[6]

| Endpoint | Result | Species | Source |

| Acute Oral LD50 (4-nitrophenol) | 202–620 mg/kg | Rat | [10] |

| Acute Oral LD50 (4-nitrophenol) | 470–625.7 mg/kg | Mouse | [10] |

Section 7: Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Discharge into the environment must be avoided.[2]

This document is intended as a guide and does not replace the need for a thorough risk assessment before any new or modified procedure involving this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemical-label.com [chemical-label.com]

- 2. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound = 98.0 , = 98.0 HPLC 89487-91-2 [sigmaaldrich.com]

- 5. Phenol, 4-iodo-2-nitro- | C6H4INO3 | CID 179373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. epa.gov [epa.gov]

- 9. llojibwe.org [llojibwe.org]

- 10. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Potential of 2-Iodo-4-nitrophenol: A Technical Guide for Researchers

For Immediate Release:

Shanghai, China – December 29, 2025 – 2-Iodo-4-nitrophenol, a substituted aromatic compound, is emerging as a versatile building block in synthetic chemistry with potential applications in drug discovery and development. This technical guide provides an in-depth overview of its synthesis, known research uses, and key experimental protocols, offering a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry.

Core Chemical Properties

This compound is a solid at room temperature with a melting point ranging from 83 to 91.5 °C. Its chemical structure, featuring an iodine atom and a nitro group on a phenol ring, provides unique reactivity for further chemical modifications.

| Property | Value | Reference |

| Molecular Formula | C₆H₄INO₃ | [1] |

| Molecular Weight | 265.01 g/mol | [1] |

| CAS Number | 89487-91-2 | [1] |

| Melting Point | 83 - 91.5 °C | [1][2] |

Synthesis and Chemical Reactivity

The primary route for the synthesis of this compound involves the direct iodination of 4-nitrophenol or the nitration of 2-iodophenol. Several methods have been reported, offering researchers flexibility based on available reagents and desired scale.

Experimental Protocols for Synthesis

Method 1: Iodination of 4-Nitrophenol

This method utilizes sodium hypochlorite and sodium iodide to generate the iodinating species in situ.

-

Reagents: 4-nitrophenol, sodium iodide (NaI), sodium hypochlorite (NaOCl, commercial bleach), methanol or other suitable aqueous alcohol solvent.

-

Procedure: To a solution of 4-nitrophenol and sodium iodide in the chosen solvent, a solution of sodium hypochlorite is added dropwise with stirring at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction with an organic solvent (e.g., chloroform) and purified by flash column chromatography.[2]

-

Yield: Good to excellent yields have been reported, depending on the specific reaction conditions and scale.[2]

Method 2: Nitration of 2-Iodophenol

This protocol involves the direct nitration of 2-iodophenol using nitric acid.

-

Reagents: 2-iodophenol, 70% nitric acid, dichloromethane (DCM).

-

Procedure: 70% nitric acid is slowly added to a solution of 2-iodophenol in dichloromethane at room temperature. The reaction mixture is stirred for several hours. After completion, the reaction is diluted with water and extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is then purified by silica gel column chromatography.[1][3]

-

Yield: Moderate yields (e.g., 29%) have been reported for this method.[1]

Potential Research Uses

The primary application of this compound in a research context is as a chemical intermediate for the synthesis of more complex molecules with potential biological activity. The presence of the iodine and nitro functional groups allows for a variety of chemical transformations.

1. Synthesis of PET Radioligands:

This compound has been utilized as a precursor in the multi-step synthesis of a novel iodo-precursor for potential Positron Emission Tomography (PET) radioligands targeting histamine subtype-3 receptors.[1] The synthesis involves a Sonogashira cross-coupling reaction, followed by reduction of the nitro group and subsequent iodination.

2. Multi-Component Reactions for Indole Synthesis:

This compound can serve as a key reactant in Ugi–Smiles multi-component reactions. The reaction of this compound with an allylamine, an isocyanide, and an aldehyde, followed by a palladium-catalyzed Heck cyclization, affords substituted indole derivatives.[4] Indoles are a common scaffold in many biologically active compounds.

3. Synthesis of Benzofuran Derivatives:

This compound can be used in palladium-catalyzed cross-coupling and cyclization reactions with propargyl alcohol to synthesize benzofuran derivatives.[5] Benzofurans are another important heterocyclic motif found in numerous pharmaceuticals.

The following diagram illustrates the workflow for the synthesis of an indole derivative starting from this compound.

Biological Activity and Future Directions

Currently, there is a notable lack of publicly available data on the specific biological activity of this compound itself. While its derivatives are being explored for various therapeutic targets, the parent compound has not been extensively screened for enzyme inhibition or in cell-based assays.

The structural similarity of the phenol group to tyrosine suggests a potential, though unexplored, for interaction with tyrosine kinases or phosphatases. Further research is warranted to investigate the pharmacological profile of this compound and its potential as a lead compound or a pharmacological tool.

The following diagram proposes a logical workflow for the initial biological evaluation of this compound.

References

- 1. 11C-Labeling of Aryl Ketones as Candidate Histamine Subtype-3 Receptor PET Radioligands through Pd(0)-Mediated 11C-Carbonylative Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. mch.estranky.sk [mch.estranky.sk]

- 4. 136.175.10.10:8088 [136.175.10.10:8088]

- 5. umu.diva-portal.org [umu.diva-portal.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Iodo-Nitro-Chalcones from 2-Iodo-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of iodo-nitro-chalcones, a class of compounds with significant potential in medicinal chemistry, starting from 2-Iodo-4-nitrophenol. The protocols detailed below outline a robust three-step synthetic pathway, culminating in a Claisen-Schmidt condensation to yield the target chalcones.

Introduction

Chalcones are a prominent class of organic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. This structural motif imparts a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The incorporation of iodine and a nitro group into the chalcone scaffold can significantly modulate its biological activity, making iodo-nitro-chalcones attractive targets for drug discovery and development.

This document outlines a synthetic strategy starting from the readily available this compound. The pathway involves an initial acetylation of the phenolic hydroxyl group, followed by a Fries rearrangement to form a key hydroxyacetophenone intermediate. This intermediate then undergoes a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes to produce a library of iodo-nitro-chalcones.

Synthetic Pathway Overview

The synthesis of iodo-nitro-chalcones from this compound is proposed to proceed via the following three key steps:

-

Acetylation of this compound: The phenolic hydroxyl group is converted to an acetate ester.

-

Fries Rearrangement: The acetyl group from the ester migrates to the aromatic ring to form a 2-hydroxy-iodo-nitroacetophenone.

-

Claisen-Schmidt Condensation: The acetophenone intermediate is condensed with an aromatic aldehyde to yield the final iodo-nitro-chalcone.

Caption: Overall synthetic workflow for iodo-nitro-chalcones.

Experimental Protocols

Step 1: Synthesis of 2-Iodo-4-nitrophenyl acetate (Acetylation)

This protocol describes the conversion of this compound to its corresponding acetate ester using acetic anhydride.

Materials and Reagents:

| Reagent/Material | Molarity/Purity | Amount |

| This compound | ≥98% | 10 mmol, 2.65 g |

| Acetic Anhydride | Reagent Grade | 15 mmol, 1.42 mL |

| Pyridine (optional, catalyst) | Anhydrous | 1-2 drops |

| Dichloromethane (DCM) | Anhydrous | 50 mL |

| 1 M Hydrochloric Acid (HCl) | 1 M | As needed for work-up |

| Saturated Sodium Bicarbonate | Saturated | As needed for work-up |

| Brine | Saturated | As needed for work-up |

| Anhydrous Magnesium Sulfate | Anhydrous | For drying |

| Magnetic Stirrer and Stir Bar | - | 1 |

| Round-bottom flask (100 mL) | - | 1 |

| Separatory Funnel | - | 1 |

| Rotary Evaporator | - | 1 |

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in anhydrous dichloromethane (50 mL).

-

Add acetic anhydride (15 mmol) to the solution.

-

Optionally, add 1-2 drops of pyridine as a catalyst.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Iodo-4-nitrophenyl acetate.

Step 2: Synthesis of 2-Hydroxy-3-iodo-5-nitroacetophenone (Fries Rearrangement)

This protocol details the Lewis acid-catalyzed rearrangement of 2-Iodo-4-nitrophenyl acetate to form the key acetophenone intermediate. The reaction is ortho and para selective, and temperature control can influence the major product.[1] High temperatures generally favor the ortho-product.

Materials and Reagents:

| Reagent/Material | Molarity/Purity | Amount |

| 2-Iodo-4-nitrophenyl acetate | From Step 1 | 5 mmol |

| Aluminum Chloride (AlCl₃) | Anhydrous, >99% | 15 mmol |

| Nitrobenzene or 1,2-Dichloroethane | Anhydrous | 20 mL |

| 1 M Hydrochloric Acid (HCl) | 1 M | For work-up |

| Dichloromethane (DCM) | Reagent Grade | For extraction |

| Magnetic Stirrer and Stir Bar | - | 1 |

| Three-neck round-bottom flask | - | 1 |

| Condenser and Heating Mantle | - | 1 |

Procedure:

-

Set up a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar.

-

To the flask, add anhydrous aluminum chloride (15 mmol).

-

Slowly add the anhydrous solvent (e.g., nitrobenzene, 20 mL) to the flask while stirring.

-

In a separate beaker, dissolve 2-Iodo-4-nitrophenyl acetate (5 mmol) in a small amount of the solvent.

-

Add the solution of the acetate dropwise to the stirred suspension of aluminum chloride.

-

Heat the reaction mixture to 120-140°C and maintain this temperature for 3-5 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.

-

Extract the aqueous mixture with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel to isolate the desired 2-Hydroxy-3-iodo-5-nitroacetophenone.

Step 3: Synthesis of Iodo-Nitro-Chalcones (Claisen-Schmidt Condensation)

This protocol describes the base-catalyzed condensation of 2-Hydroxy-3-iodo-5-nitroacetophenone with a substituted aromatic aldehyde to form the target chalcone.[2][3]

Materials and Reagents:

| Reagent/Material | Molarity/Purity | Amount |

| 2-Hydroxy-3-iodo-5-nitroacetophenone | From Step 2 | 1 mmol |

| Substituted Aromatic Aldehyde | Reagent Grade | 1 mmol |

| Sodium Hydroxide (NaOH) | - | 2 mmol |

| Ethanol (95%) | - | 20 mL |

| Dilute Hydrochloric Acid (HCl) | 1 M | For neutralization |

| Magnetic Stirrer and Stir Bar | - | 1 |

| Round-bottom flask | - | 1 |

| Buchner funnel and filter paper | - | 1 |

Procedure:

-

In a round-bottom flask, dissolve 2-Hydroxy-3-iodo-5-nitroacetophenone (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (20 mL).

-

Prepare a solution of sodium hydroxide (2 mmol) in a small amount of water and add it dropwise to the ethanolic solution of the reactants while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

-

Neutralize the mixture by the slow addition of dilute HCl.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water until the washings are neutral.

-

Dry the crude product in a desiccator.

-

The final iodo-nitro-chalcone can be purified by recrystallization from a suitable solvent such as ethanol.

Caption: Mechanism of the Claisen-Schmidt condensation.

Data Presentation

Table 1: Reagents and Typical Reaction Conditions for Chalcone Synthesis

| Chalcone Derivative | Aromatic Aldehyde (1 mmol) | Reaction Time (h) | Typical Yield (%) |

| 1 | Benzaldehyde | 4-6 | 75-85 |

| 2 | 4-Chlorobenzaldehyde | 5-7 | 70-80 |

| 3 | 4-Methoxybenzaldehyde | 4-6 | 80-90 |

| 4 | 4-Nitrobenzaldehyde | 6-8 | 65-75 |

| 5 | 2-Hydroxybenzaldehyde | 5-7 | 70-80 |

Note: Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific substrate and reaction conditions.

Table 2: Characterization Data for a Representative Iodo-Nitro-Chalcone

| Compound | Molecular Formula | M.P. (°C) | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) |

| Chalcone 1 | C₁₅H₉IN₂O₄ | 185-187 | Provide expected characteristic peaks for α,β-unsaturated ketone and aromatic protons | ~1650 (C=O), ~1590 (C=C), ~1520, ~1340 (NO₂) |

Note: The characterization data provided are hypothetical and should be confirmed by experimental analysis.

Potential Applications

The synthesized iodo-nitro-chalcones can be screened for a variety of biological activities, including:

-

Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity: Cytotoxicity assays against various cancer cell lines.

-

Anti-inflammatory Activity: Evaluation in in-vitro and in-vivo models of inflammation.

These compounds also serve as versatile intermediates for the synthesis of other heterocyclic compounds of medicinal interest, such as pyrazolines, flavanones, and aurones. The structure-activity relationship (SAR) studies of a library of these chalcones can provide valuable insights for the design of more potent and selective therapeutic agents.

References

Application Notes and Protocols: 2-Iodo-4-nitrophenol as a Versatile Intermediate in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: